molecular formula C6H9KO3 B1324439 Potassium 4-methyl-2-oxovalerate CAS No. 93778-31-5

Potassium 4-methyl-2-oxovalerate

Cat. No. B1324439
CAS RN: 93778-31-5
M. Wt: 168.23 g/mol
InChI Key: LBVGRCMWWGZGED-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis . The first reaction, in which 4-methyl-2-oxovalerate is elongated to 2-isobutylmalate, is catalyzed by a novel enzyme, 2-isobutylmalate synthase (IBMS), that is closely related to IPMS .


Molecular Structure Analysis

The molecular formula of Potassium 4-methyl-2-oxovalerate is C6H9KO3 . Its average mass is 168.232 Da and its monoisotopic mass is 168.018875 Da .


Chemical Reactions Analysis

A biocatalytic platform for asymmetric alkylation of α-keto acids has been developed, which includes the enantioselective methylation, ethylation, allylation, and propargylation of a range of α-keto acids . This platform uses SgvM VAV as a general biocatalyst .


Physical And Chemical Properties Analysis

Potassium 4-methyl-2-oxovalerate is a white crystalline solid. It is soluble in water and organic solvents. The molecular formula is C6H9KO3 , and the average mass is 168.232 Da .

Scientific Research Applications

Bacterial Degradation and Enzyme Activity

  • Bacterial Metabolism : Pseudomonas strains metabolize catechol, forming compounds including 4-hydroxy-2-oxovalerate and 4-methyl-2-oxovalerate (Dagley & Gibson, 1965).

Protein Binding and Biochemistry

  • Binding to Proteins : Branched-chain 2-oxo acids like 4-methyl-2-oxovalerate show binding affinity to defatted bovine serum albumin, indicating a significant role in protein interactions and possibly metabolism (Livesey & Lund, 1982).

Agricultural Applications

  • Soil and Plant Nutrition : The application of potassium, which may include compounds like potassium 4-methyl-2-oxovalerate, plays a vital role in crop yield and quality, as seen in studies on cotton in Turkey (Gormus, 2002).

Industrial and Chemical Applications

  • Polymerization Processes : Potassium solutions are used to initiate the anionic polymerization of compounds like 4-methyl-2-oxetanone, indicating potential industrial applications (Jedliński et al., 1986).

Biomedical Research

  • Metabolite Analysis in Disease : Studies on the urine of patients with methylmalonic aciduria revealed the presence of metabolites like 2-methyl-3-oxovaleric acid, indicating its significance in biomedical research and diagnosis (Kuhara & Matsumoto, 1980).

Chemical Synthesis and Modification

  • Chemical Synthesis : Research on S-Adenosylmethionine-dependent methyltransferases has shown the ability to modify compounds like 4-methyl-2-oxovalerate, important in the synthesis of natural products (Sommer-Kamann et al., 2017).

Environmental Chemistry

  • Pollutant Oxidation : The oxidation of pollutants like 4-chloro-3-methylphenol in the presence of potassium persulfate suggests potential environmental applications, where potassium 4-methyl-2-oxovalerate could play a role (Kronholm et al., 2001).

Safety And Hazards

The safety data sheet for Sodium 4-methyl-2-oxovalerate, a similar compound, indicates that it causes serious eye irritation . Precautions include washing skin thoroughly after handling and wearing eye protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice or attention .

Future Directions

The future directions of research on Potassium 4-methyl-2-oxovalerate could involve further exploration of its role in the biocatalytic platform for asymmetric alkylation of α-keto acids . Additionally, more research could be done on its potential role in the synthesis of 4-methylvaleric acid, a precursor of pogostone .

properties

IUPAC Name

potassium;4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.K/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVGRCMWWGZGED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239632
Record name Potassium 4-methyl-2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-methyl-2-oxovalerate

CAS RN

93778-31-5
Record name Ketoisocaproate potassium
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Record name Potassium 4-methyl-2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-methyl-2-oxovalerate
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Record name KETOISOCAPROATE POTASSIUM
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